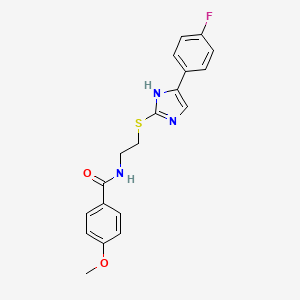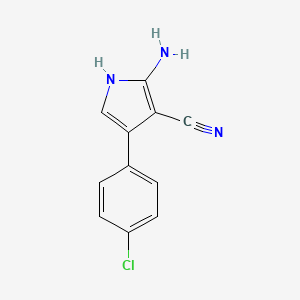
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a chemical compound that is commonly referred to as EMBI. It is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EMBI is a versatile compound that has shown promising results in various scientific research studies.
作用機序
EMBI exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). HDACs are enzymes that play a critical role in the regulation of gene expression, while Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of various proteins. By inhibiting the activity of these enzymes and proteins, EMBI can modulate various cellular processes and pathways that are implicated in the development and progression of various diseases.
Biochemical and Physiological Effects:
EMBI has been shown to exhibit potent inhibitory activity against HDACs and Hsp90. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. EMBI has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. EMBI has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
実験室実験の利点と制限
EMBI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. However, EMBI also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well-established. Further studies are needed to determine the optimal dose, route of administration, and toxicity profile of EMBI.
将来の方向性
EMBI has the potential to be developed into a novel therapeutic agent for various diseases. Further studies are needed to determine the optimal dose, route of administration, and toxicity profile of EMBI. Future studies should also focus on elucidating the molecular mechanisms of EMBI's pharmacological effects. This will help in the development of more potent and selective inhibitors of HDACs and Hsp90. Additionally, EMBI can be used as a lead compound for the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties.
合成法
EMBI can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process starts with the preparation of 4-ethoxyphenyl hydrazine, which is then reacted with 4-(2-methoxybenzamido)benzyl bromide to form the key intermediate. The key intermediate is then reacted with imidazole-4-carboxylic acid to form EMBI. The final product is obtained through purification and isolation processes. The synthesis method of EMBI is well-established and has been reported in various scientific research articles.
科学的研究の応用
EMBI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes and proteins that play a critical role in the development and progression of various diseases. EMBI has been studied for its potential applications in cancer therapy, inflammatory diseases, and neurological disorders. It has also been studied for its potential use as an antibacterial and antifungal agent. EMBI has shown promising results in various scientific research studies and has the potential to be developed into a novel therapeutic agent.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-3-35-22-14-12-21(13-15-22)30-27(33)24-17-31(18-28-24)16-19-8-10-20(11-9-19)29-26(32)23-6-4-5-7-25(23)34-2/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCHYHRGFHXYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)


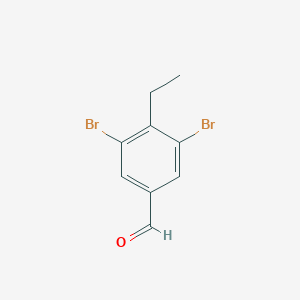
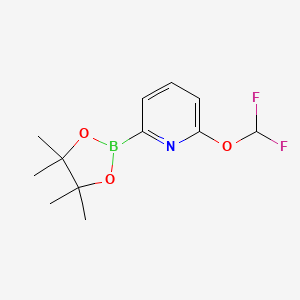
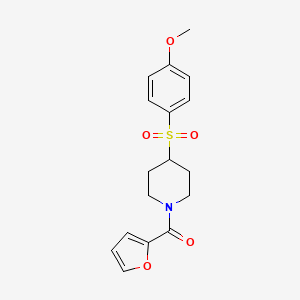
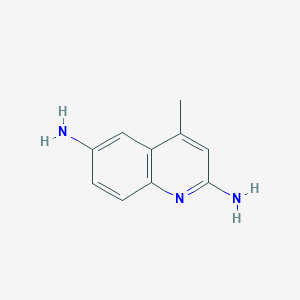

![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)


![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)
